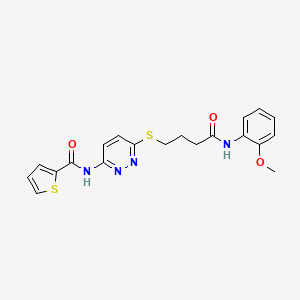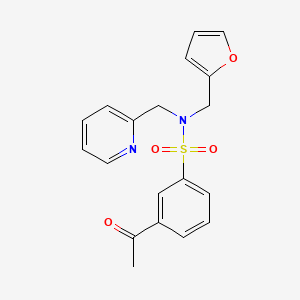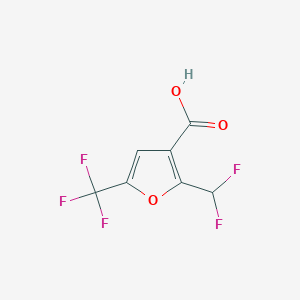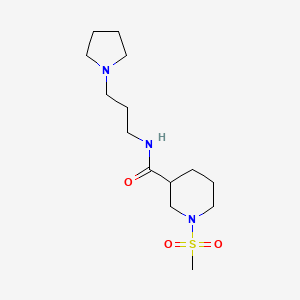![molecular formula C28H24N4O8S4 B2915959 2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid CAS No. 306323-12-6](/img/structure/B2915959.png)
2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, carboxylic acids can participate in reactions such as esterification and amide formation. Thiazolidine rings can also undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are typically polar and can form hydrogen bonds, which can affect properties like solubility and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazolidinone derivatives, such as those synthesized from key intermediates like 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, have been evaluated for their antimicrobial properties. Some of these derivatives have exhibited promising activities against various microbial strains, highlighting their potential as novel antimicrobial agents M. Gouda, M. A. Berghot, A. Shoeib, A. Khalil, 2010.
Antitumor Screening
Thiazolidinone derivatives have also been investigated for their antitumor properties. For instance, a series of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids demonstrated moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line showed particular sensitivity to these compounds, indicating their potential as antitumor agents V. Horishny, V. Matiychuk, 2020.
Electrochemical Studies
The electrochemical behavior of related compounds, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and its derivatives, has been extensively studied. These investigations provide valuable insights into the reduction mechanisms and the influence of substituents on electrochemical properties, which are crucial for developing novel electrochemical sensors and devices Z. Mandić, B. Nigović, B. Šimunić, 2004.
Biological Activity and Synthesis
Compounds containing the thiazolidinone moiety have been synthesized and tested for their biological activities. For example, 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were evaluated for their antibacterial and antifungal activities. The synthesis and biological evaluation of these compounds contribute to the ongoing search for new therapeutic agents H. S. Patel, Sumeet J. Patel, 2010.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O8S4/c33-19(29-17-9-3-1-7-15(17)25(35)36)11-5-13-31-23(41)21(43-27(31)39)22-24(42)32(28(40)44-22)14-6-12-20(34)30-18-10-4-2-8-16(18)26(37)38/h1-4,7-10H,5-6,11-14H2,(H,29,33)(H,30,34)(H,35,36)(H,37,38)/b22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFOPBQHCIWZIN-QURGRASLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=S)C(=C3C(=S)N(C(=O)S3)CCCC(=O)NC4=CC=CC=C4C(=O)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=S)/C(=C\3/C(=S)N(C(=O)S3)CCCC(=O)NC4=CC=CC=C4C(=O)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)
![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)


![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)

![N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2915899.png)
